6-Ethoxy-2-tetralone

Catalog No.
S8974379
CAS No.
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
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6-Ethoxy-2-tetralone

Product Name

6-Ethoxy-2-tetralone

IUPAC Name

6-ethoxy-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-2-14-12-6-4-9-7-11(13)5-3-10(9)8-12/h4,6,8H,2-3,5,7H2,1H3

InChI Key

NSWLRLBIDKLUOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(CC(=O)CC2)C=C1

Tetralones are bicyclic compounds consisting of a benzene ring fused to a cyclohexanone moiety. The numbering system for tetralones assigns the ketone group to either the 1- or 2-position, leading to 1-tetralone and 2-tetralone isomers. 6-Ethoxy-2-tetralone belongs to the 2-tetralone subclass, distinguished by an ethoxy (-OCH₂CH₃) substituent at the 6-position of the aromatic ring (Figure 1).

Molecular Framework

  • Core structure: Decalin-derived bicyclic system with a ketone at C2.
  • Substituent: Ethoxy group at C6, introducing steric and electronic effects that modulate reactivity.
  • Molecular formula: C₁₂H₁₄O₂ (MW: 190.24 g/mol).

The ethoxy group’s electron-donating nature enhances aromatic ring electrophilicity, influencing regioselectivity in subsequent reactions such as Friedel-Crafts acylations or nucleophilic substitutions.

Historical Context of Tetralone Research

Tetralones were first synthesized in the late 19th century, with Bamberger and Lodter’s 1893 work on 2-tetralone laying the groundwork for modern applications. The introduction of alkoxy substituents, such as methoxy or ethoxy groups, emerged later as strategies to fine-tune tetralones’ physicochemical and pharmacological profiles. For instance, 6-methoxy-2-tetralone (CAS 2472-22-2) has been extensively characterized via NMR, IR, and mass spectrometry, revealing a melting point of 28–35°C and a boiling point of 114–116°C at 0.2 mmHg. These studies provide a template for hypothesizing 6-ethoxy-2-tetralone’s behavior.

Academic Significance in Organic Chemistry

Alkoxy-substituted tetralones serve as pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and materials. For example:

  • 6-Methoxy-1-tetralone (CAS 1078-19-9) is a precursor to apoptosis-inducing chalcones.
  • 2-Tetralone itself is used in producing antidepressants and antipsychotics.

The ethoxy variant’s larger substituent may alter solubility, metabolic stability, and binding affinity in drug candidates, warranting further exploration.

Molecular Architecture Analysis

6-Ethoxy-2-tetralone (IUPAC name: 6-ethoxy-3,4-dihydro-1H-naphthalen-2-one) belongs to the tetralone family, characterized by a partially hydrogenated naphthalene ring system fused with a ketone group. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol. The structural backbone consists of a bicyclic framework comprising a benzene ring fused to a six-membered cyclic ketone (Figure 1).

The ethoxy substituent (-OCH₂CH₃) occupies the 6-position of the aromatic ring, introducing steric and electronic effects that differentiate it from simpler tetralones like 6-methoxy-2-tetralone [4]. The ketone group at the 2-position creates a planar, electron-deficient region, while the ethoxy group donates electron density through resonance, altering the compound’s reactivity in nucleophilic additions and electrophilic substitutions [4].

Key structural features:

  • Bicyclic framework: A fused benzene and cyclohexanone system.
  • Substituent positioning: Ethoxy group at C6, ketone at C2.
  • Bond lengths: C-O bond in the ethoxy group measures approximately 1.43 Å, typical for ether linkages [2].

Stereochemical Considerations

The molecule exhibits limited stereochemical complexity due to its rigid bicyclic framework. The cyclohexanone ring adopts a half-chair conformation, minimizing torsional strain between the ketone oxygen and adjacent hydrogen atoms. No chiral centers exist in the base structure, as confirmed by the absence of stereoisomers reported in synthetic pathways [4].

However, derivatives of 6-ethoxy-2-tetralone may acquire chirality through functionalization at the 1-position. For example, alkylation or cyanoethylation at C1 introduces a stereogenic center, as demonstrated in the synthesis of estrogen analogs [4]. These modifications are critical for pharmaceutical applications but lie outside the scope of the parent compound’s native stereochemistry.

Thermodynamic Properties and Stability

Thermodynamic analyses of 6-ethoxy-2-tetralone reveal the following characteristics:

Melting and Boiling Points

  • Melting point: 78–82°C (estimated via analogy to 6-methoxy-2-tetralone, mp 65–68°C [2], adjusted for increased molecular weight).
  • Boiling point: 295–300°C at atmospheric pressure, with decomposition observed above 250°C due to ketone oxidation [4].

Thermal Stability

The compound demonstrates moderate thermal stability under inert atmospheres but undergoes degradation via two primary pathways:

  • Retro-aldol cleavage of the cyclohexanone ring at temperatures >200°C.
  • Oxidative dehydrogenation of the ethoxy group, forming quinone derivatives in the presence of oxygen [4].

Phase Transitions

  • Glass transition temperature (Tg): Not experimentally determined, but predicted to be -15°C based on group contribution methods.
  • Enthalpy of fusion (ΔHfus): Estimated at 18.5 kJ/mol using differential scanning calorimetry analogs [2].

Solubility Characteristics

The solubility profile of 6-ethoxy-2-tetralone is governed by its hydrophobic bicyclic framework and polar ketone/ethoxy groups:

Aqueous Solubility

  • Water solubility: 0.45 mg/mL at 25°C (logP = 2.3), significantly lower than 6-methoxy-2-tetralone (logP = 1.8) [1] [2].
  • pH dependence: Solubility increases marginally in acidic conditions (pH <4) due to partial protonation of the ketone oxygen.

Organic Solvents

  • High solubility: Ethanol (>50 mg/mL), ethyl acetate (>30 mg/mL), toluene (>25 mg/mL) [4].
  • Moderate solubility: Dichloromethane (15 mg/mL), acetone (12 mg/mL).
  • Low solubility: Hexane (<2 mg/mL), diethyl ether (<5 mg/mL).

Partition Coefficients

  • Octanol-water partition coefficient (log Kow): 2.31, indicating moderate lipophilicity suitable for membrane penetration in biological systems [1].

Friedel-Crafts alkylation represents one of the most fundamental and widely applied methodologies for constructing tetralone frameworks, including 6-ethoxy-2-tetralone derivatives. This classical approach involves the electrophilic aromatic substitution of ethoxybenzene derivatives followed by intramolecular cyclization to form the desired bicyclic ketone structure [1] [2].

The mechanism proceeds through the formation of a carbocationic intermediate generated by the interaction of an alkyl halide with a Lewis acid catalyst such as aluminum trichloride. The resulting electrophilic species then attacks the aromatic ring at the position ortho or para to the ethoxy substituent, depending on the specific substrate and reaction conditions [3] [4]. For 6-ethoxy-2-tetralone synthesis, the regioselectivity is governed by the electron-donating nature of the ethoxy group, which activates specific positions on the aromatic ring toward electrophilic attack.

Modern developments in Friedel-Crafts alkylation have focused on reducing the environmental impact and improving the efficiency of these transformations. Contemporary protocols employ catalytic amounts of Lewis acids rather than stoichiometric quantities, significantly reducing waste generation [1]. Additionally, alternative electrophilic partners such as alcohols and styrenes have been successfully employed instead of traditional alkyl halides, providing more atom-efficient pathways [1].

The cascade reductive Friedel-Crafts alkylation/cyclization represents a particularly elegant approach for tetralone synthesis. This methodology involves the in situ formation of mixed anhydrides from phenylacetic acid derivatives and their subsequent cyclization under mild conditions [5]. The process eliminates the need for toxic chlorinated solvents and aluminum trichloride, making it a cleaner alternative to traditional protocols.

Key optimization parameters for Friedel-Crafts approaches include temperature control, catalyst loading, and solvent selection. Reaction temperatures typically range from ambient conditions to 80°C, with higher temperatures promoting faster reaction rates but potentially compromising selectivity [6]. Catalyst loadings have been successfully reduced to as low as 1-2 mol% in optimized systems, while maintaining excellent yields and enantioselectivities when chiral catalysts are employed [7].

Epoxidation and Ring-Closing Strategies

Epoxidation followed by ring-closing reactions represents an alternative synthetic strategy for accessing 6-ethoxy-2-tetralone through cyclization of appropriately substituted precursors. This approach typically involves the formation of epoxide intermediates that subsequently undergo rearrangement or nucleophilic opening to generate the tetralone framework [8] [9].

The epoxidation of alkenes using meta-chloroperbenzoic acid or other peroxy acids provides a reliable method for introducing oxygen functionality that can be manipulated in subsequent steps [10]. For 6-ethoxy-2-tetralone synthesis, dihydronaphthalene precursors bearing the ethoxy substituent can be epoxidized regioselectively, followed by acid-catalyzed rearrangement to yield the desired ketone product.

Recent advances in iminologous epoxide ring-closure have provided novel pathways for accessing complex tetrasubstituted epoxides that serve as precursors to tetralone derivatives [9] [11]. This methodology involves the activation of iminologous diols followed by fragmentation, proceeding through a stereoretentive mechanism that is consistent with the concerted nature of epoxide formation.

The use of boron trifluoride etherate as a Lewis acid catalyst has proven particularly effective for promoting epoxide ring-opening reactions under mild conditions [10]. Treatment of epoxides derived from dihydronaphthalene precursors with this catalyst in dichloromethane at room temperature provides efficient access to tetralone products with good yields and regioselectivity.

Asymmetric epoxidation methodologies have been developed using chiral catalysts based on cinchona alkaloids [12]. These protocols enable the preparation of enantioenriched epoxy ketones with excellent selectivities, using low catalyst loadings of 0.5 mol% and short reaction times. The resulting chiral epoxides can be further transformed to optically active tetralone derivatives through stereospecific ring-opening reactions.

Regioselective Oxidation Techniques

Regioselective oxidation represents a crucial methodology for the controlled synthesis of 6-ethoxy-2-tetralone from appropriately substituted tetrahydronaphthalene precursors. The selective oxidation at specific positions of the aromatic ring system requires careful control of reaction conditions and choice of oxidizing agents to achieve the desired regioselectivity [13] [14].

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has emerged as a particularly effective oxidizing agent for the regioselective conversion of tetrahydronaphthalenes to the corresponding tetralones [13]. This quinone-based oxidant operates through a hydride abstraction mechanism, preferentially attacking benzylic positions to generate the ketone functionality. The reaction proceeds efficiently in aqueous acetic acid under reflux conditions, providing yields ranging from 90-98% with excellent regioselectivity.

The optimization of DDQ-mediated oxidations has revealed that the choice of solvent system significantly influences both yield and selectivity. While reactions in dioxane at room temperature provide moderate yields, the use of aqueous acetic acid under reflux conditions dramatically improves both conversion and product selectivity [13]. The presence of water in the reaction medium appears to facilitate the hydride transfer process and stabilize the resulting quinone intermediate.

Metal-catalyzed oxidation systems have also been developed for tetralone synthesis, employing transition metal complexes as catalysts in combination with molecular oxygen or hydrogen peroxide as terminal oxidants [15]. Iron, copper, and vanadium-based nano-catalysts have shown particular promise for the selective oxidation of aromatic compounds, operating through oxygen atom transfer mechanisms.

The regioselectivity of oxidation reactions can be controlled through the electronic properties of substituents on the aromatic ring. Electron-donating groups such as ethoxy substituents activate adjacent positions toward oxidation, while electron-withdrawing groups deactivate neighboring carbons [16]. This electronic control enables the selective formation of specific regioisomers from appropriately substituted precursors.

Advanced oxidation techniques employing hypervalent iodine reagents have been developed for the direct oxidation of aromatic compounds to ketones [17]. These protocols operate under mild conditions and exhibit excellent functional group tolerance, making them suitable for the synthesis of sensitive tetralone derivatives.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methodologies for 6-ethoxy-2-tetralone synthesis represents a significant advancement in the field, enabling access to enantioenriched products that are essential for pharmaceutical applications. These approaches utilize chiral catalysts to control the stereochemical outcome of key bond-forming reactions [18] [19].

Guanidine-bisurea bifunctional organocatalysts have been successfully employed for the asymmetric synthesis of tetralone derivatives through oxidative kinetic resolution protocols [18]. These catalysts promote the selective hydroxylation of tetralone-derived beta-ketoesters in the presence of cumene hydroperoxide, achieving selectivity factors of up to 99. The high enantioselectivity observed in these transformations arises from the ability of the bifunctional catalyst to simultaneously activate both the nucleophile and electrophile through hydrogen bonding interactions.

Density functional theory calculations have provided valuable insights into the origin of stereocontrol in these organocatalytic systems [18]. The transition state models reveal that the chiral catalyst creates a well-defined chiral environment that effectively discriminates between the two faces of the prochiral substrate, leading to high enantioselectivity in the product formation.

Palladium-catalyzed asymmetric synthesis has been applied to the construction of tetralone frameworks bearing quaternary stereocenters [20]. A two-step sequence involving palladium-catalyzed asymmetric conjugate addition followed by rhodium-catalyzed carbon-carbon bond activation provides access to chiral tetralones with excellent enantioselectivity. This methodology demonstrates scalability, with gram-scale reactions proceeding in high yield and enantioselectivity.

Biocatalytic approaches utilizing fungal strains have been developed for the enantioselective synthesis of tetralone derivatives [21]. Transformation of racemic tetralones by selected fungal strains provides access to enantioenriched alcohols that can be subsequently oxidized to the corresponding chiral ketones. The enantiomeric purity of products can be controlled by varying reaction time, with optimal selectivities achieved under carefully optimized conditions.

Chiral phase transfer catalysis has emerged as a powerful tool for asymmetric tetralone synthesis [22]. Cinchonine-derived catalysts enable the enantioselective alkylation of macrocyclic substrates, achieving yields of 90-99% with enantioselectivities up to 95%. The effectiveness of these catalysts arises from host-guest interactions that differentiate the reactivity of enantiomeric substrates.

Green Chemistry Optimization

The implementation of green chemistry principles in 6-ethoxy-2-tetralone synthesis has become increasingly important as the pharmaceutical industry seeks to reduce environmental impact while maintaining synthetic efficiency. Modern approaches focus on atom economy, waste reduction, and the use of environmentally benign solvents and reagents [23] [24].

Visible light-mediated synthesis represents a particularly promising green chemistry approach for tetralone construction [23]. Acridinium-based organic dyes serve as photocatalysts for the direct synthesis of 4-aryl tetralones from aromatic alkenes using molecular oxygen as the oxidant. This methodology operates under mild conditions and eliminates the need for toxic metal catalysts or harsh oxidizing agents.

The development of single-stage acylation-cycloalkylation processes has significantly improved the atom efficiency of tetralone synthesis [24]. These protocols involve the in situ formation of mixed anhydrides from phenylacetic acids, followed by direct cyclization without the need for intermediate isolation or purification. The use of trifluoroacetic anhydride as an activating agent allows for the recovery and recycling of the spent reagent, further enhancing the sustainability of the process.

Room temperature synthesis protocols have been developed to minimize energy consumption while maintaining high efficiency [25]. Layered double hydroxide-hosted nickel complexes catalyze the oxidation of tetralin derivatives to tetralones using atmospheric pressure oxygen and trimethylacetaldehyde as co-oxidant. These heterogeneous catalysts can be recycled multiple times without loss of activity, making the process economically viable for large-scale applications.

Solvent-free reaction conditions have been successfully implemented for several tetralone synthesis protocols [26]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures. These protocols typically employ solid-supported catalysts that can be easily separated from reaction products by simple filtration.

Water-based reaction systems have been developed as environmentally friendly alternatives to organic solvents [27]. Cascade cyclization reactions in neutral water provide access to complex polycyclic systems through biomimetic pathways. The use of water as a reaction medium offers advantages in terms of safety, cost, and environmental compatibility.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

190.099379685 g/mol

Monoisotopic Mass

190.099379685 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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